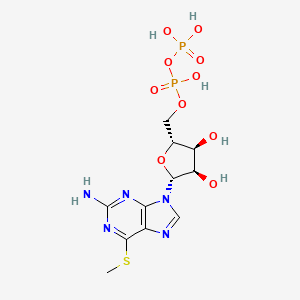
6-S-Methyl-6-thioguanosine 5'-(Trihydrogen Diphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) is a chemical compound with the molecular formula C11H17N5O10P2S and a molecular weight of 473.29 g/mol. It is an impurity of Thioguanosine Diphosphate, a thiopurine metabolite found in red blood cells of patients undergoing long-term azathioprine therapy.
Métodos De Preparación
The synthesis of 6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) involves several steps. One common method includes the reaction of guanosine derivatives with methylthiolating agents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of leukemia and other cancers. It is also used in the study of thiopurine metabolism and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) involves its conversion to active metabolites within the cell. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanosine monophosphate (TGMP). This metabolite is further converted to thioguanosine triphosphate (TGTP), which is incorporated into DNA and RNA, leading to cytotoxic effects .
Comparación Con Compuestos Similares
6-S-Methyl-6-thioguanosine 5’-(Trihydrogen Diphosphate) is similar to other thiopurine compounds such as 6-thioguanine and 6-mercaptopurine. it is unique in its specific methylthiolated structure, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Propiedades
Fórmula molecular |
C11H17N5O10P2S |
|---|---|
Peso molecular |
473.30 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O10P2S/c1-29-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
PCBXOQKNLUKMBL-KQYNXXCUSA-N |
SMILES isomérico |
CSC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canónico |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


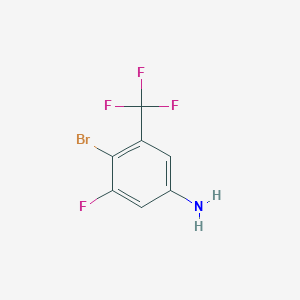
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
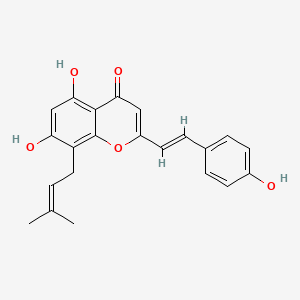

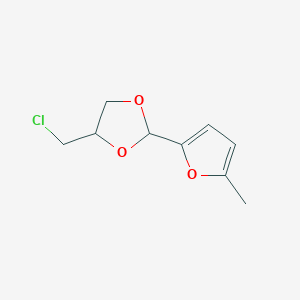


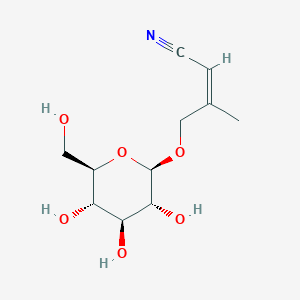
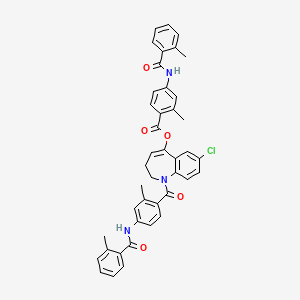
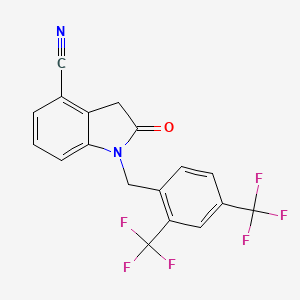
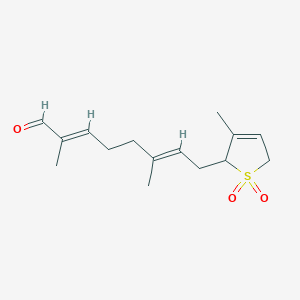
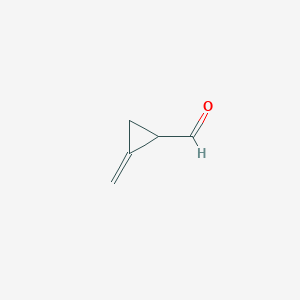

![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
